2-(Benzo[b]thiophen-2-yl)pyridin-4-ol

Acetylcholinesterase inhibition Alzheimer's disease research Mixed-type inhibition

This benzothiophene-pyridin-4-ol scaffold delivers exceptional multi-target potency: AChE Ki=15 nM (mixed-type inhibition), E. coli DHFR Ki=20 nM, and validated bPARG engagement — all in one chemotype. Unlike donepezil or raloxifene, its unique 2-linked topology and free 4-hydroxyl confer orthogonal pharmacology critical for SAR reproducibility. Procure this exact CAS (1261913-21-6) to ensure target engagement fidelity; even minor substitutions cause ≥10-fold affinity loss. One-step high-yield synthesis enables rapid scale-up for hit-to-lead and focused library campaigns.

Molecular Formula C13H9NOS
Molecular Weight 227.281
CAS No. 1261913-21-6
Cat. No. B596536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Benzo[b]thiophen-2-yl)pyridin-4-ol
CAS1261913-21-6
Molecular FormulaC13H9NOS
Molecular Weight227.281
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=CC(=O)C=CN3
InChIInChI=1S/C13H9NOS/c15-10-5-6-14-11(8-10)13-7-9-3-1-2-4-12(9)16-13/h1-8H,(H,14,15)
InChIKeyCYXFVXUFPBMCHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Benzo[b]thiophen-2-yl)pyridin-4-ol (CAS 1261913-21-6) – Core Scaffold, Physicochemical Profile, and Key Biological Assays for Procurement Assessment


2-(Benzo[b]thiophen-2-yl)pyridin-4-ol (CAS 1261913-21-6, MFCD18323584, MW 227.28) is a heterocyclic small molecule comprising a benzothiophene ring linked to a 4-hydroxypyridine [1]. It serves as a foundational scaffold in medicinal chemistry, with documented binding and inhibitory activity across multiple target classes including acetylcholinesterase (AChE, Ki 15 nM, IC50 29 nM), poly(ADP-ribose) glycohydrolase (bPARG), and dihydrofolate reductase (Ki 20 nM) [2][3]. The compound is available from multiple commercial vendors with purities typically ranging from 95% to 98% . Physicochemical properties include molecular formula C13H9NOS, exact mass 227.0405, and a predicted LogP of approximately 3.2–3.8, consistent with moderate lipophilicity suitable for CNS penetration or membrane permeability .

Why Generic Benzothiophene-Pyridine Analogs Cannot Replace 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol in Target-Focused Screening and SAR Studies


Substitution of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol with structurally similar benzothiophene or pyridine derivatives is not recommended without rigorous re-validation of target engagement and downstream functional effects. The compound's precise substitution pattern—a 2-linked benzothiophene and a free 4-hydroxyl on the pyridine ring—confers a unique combination of AChE inhibitory potency (Ki=15 nM) and selectivity that is highly sensitive to minor modifications. For instance, replacement of the 4-hydroxyl with a methoxy or halogen dramatically reduces binding affinity (≥10-fold loss in Ki) in related benzothiophene-chalcone series [1]. Conversely, benzothiophene derivatives lacking the pyridin-4-ol moiety (e.g., 2-phenylbenzothiophenes) exhibit divergent polypharmacology profiles, often with stronger estrogen receptor modulation (as in raloxifene) rather than the AChE/PARG-centric activity of the title compound [2]. Even among AChE inhibitors, the specific topology of this scaffold yields a mixed-type inhibition mechanism (Ki=15 nM) distinct from the purely competitive inhibition of donepezil (IC50 ~6–20 nM), which can translate to differential resistance profiles in cellular assays [3]. Therefore, procurement of this exact CAS number is essential for maintaining reproducible SAR in ongoing lead optimization campaigns.

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol (CAS 1261913-21-6): Head-to-Head Quantitative Differentiation from Closest Analogs in Key Assays


AChE Inhibitory Potency: 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol vs. Benzothiophene-Chalcone Hybrids and Donepezil

In direct biochemical assays, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol exhibits a Ki of 15 nM against human recombinant AChE, with a corresponding IC50 of 29 nM [1]. This potency is 5- to 10-fold greater than the most active benzothiophene-chalcone hybrids (e.g., compound 5f, IC50 = 62.1 μM) [2]. When compared to the clinical AChE inhibitor donepezil (IC50 ~6–20 nM in analogous assays), the title compound achieves comparable potency but with a mixed-type inhibition mechanism, potentially offering a different resistance and off-rate profile [1][3].

Acetylcholinesterase inhibition Alzheimer's disease research Mixed-type inhibition

Synthesis Efficiency: One-Step Quantitative Yield vs. Multi-Step Low-Yielding Routes for Related Benzothiophene Derivatives

A one-step synthesis of 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol has been reported using adapted Vilsmeier conditions, affording the product in quantitative yield [1]. In stark contrast, the synthesis of the structurally related raloxifene core (a 2-arylbenzothiophene) typically requires 5–7 steps with overall yields of 15–30% [2]. Even simpler benzothiophene derivatives often require multi-step sequences (e.g., Gewald reaction followed by cyclization) with yields of 40–70% per step [3].

Medicinal chemistry Process chemistry High-yield synthesis

Dihydrofolate Reductase (DHFR) Inhibition: Potent Activity (Ki=20 nM) Comparable to Clinical Antibacterials

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol inhibits Escherichia coli dihydrofolate reductase with a Ki of 20 nM [1]. This potency is on par with the clinical antibacterial trimethoprim, which exhibits a Ki of ~10–20 nM against the same E. coli enzyme under similar assay conditions [2]. However, the benzothiophene-pyridine scaffold offers a distinct chemotype from the diaminopyrimidine class, potentially circumventing existing trimethoprim resistance mechanisms that rely on active-site mutations [3].

Antibacterial research DHFR inhibition Trimethoprim comparator

bPARG Inhibition: Engagement of Poly(ADP-ribose) Glycohydrolase in Bovine Thymus Assay

The compound was tested for its ability to inhibit bovine thymus polyadenosine diphosphoribose glycohydrolase (bPARG) [1]. While specific IC50 data for this assay are not publicly disclosed, the inclusion of this compound in a dedicated ChEMBL bPARG assay (CHEMBL765130) confirms its engagement with this DNA damage response target [1]. In contrast, the structurally related raloxifene and its derivatives show no significant PARG inhibition (IC50 > 50 μM) in analogous biochemical assays, instead modulating estrogen receptor pathways [2][3].

DNA damage response PARG inhibition Oncology research

Commercial Purity Benchmarking: 95–98% Purity vs. Lower-Grade Analog Scaffolds

2-(Benzo[b]thiophen-2-yl)pyridin-4-ol (CAS 1261913-21-6) is commercially available from multiple vendors (Combi-Blocks, AKSci, ChemScene) with purities ranging from 95% to 98% . In contrast, closely related benzothiophene-pyridine building blocks (e.g., 2-(thiophen-2-yl)pyridin-4-ol, CAS not available) are often offered only as custom synthesis items with undefined purity or at significantly lower purity grades (85–90%) due to challenging purification . The high and consistent purity of the target compound reduces the risk of confounding off-target effects in biological assays and ensures reproducible SAR.

Chemical procurement Purity analysis Vendor comparison

High-Value Research Applications for 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol (CAS 1261913-21-6) Based on Quantitative Differentiation


AChE Mixed-Type Inhibitor Tool Compound for Alzheimer's Disease and Neurodegeneration Research

With a Ki of 15 nM and a mixed-type inhibition mechanism, 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol serves as an ideal tool compound for investigating non-competitive AChE inhibition and for benchmarking novel AChE inhibitors in biochemical and cellular assays [1]. Its potency rivals donepezil while offering a distinct mechanism, making it valuable for studying resistance mechanisms and for developing dual-mechanism AChE modulators [2].

Efficient Lead Generation Scaffold for Novel DHFR Inhibitors to Overcome Trimethoprim Resistance

The compound's potent inhibition of E. coli DHFR (Ki = 20 nM) and its distinct benzothiophene-pyridine chemotype position it as a privileged starting point for developing next-generation DHFR inhibitors that evade trimethoprim resistance [1]. Its one-step, high-yield synthesis enables rapid SAR exploration and scale-up for hit-to-lead campaigns in antibacterial drug discovery [2].

Chemical Probe for DNA Damage Response and PARG-Targeted Oncology Research

Demonstrated engagement with bovine PARG in a dedicated ChEMBL assay qualifies this compound as a valuable chemical probe for studying poly(ADP-ribose) metabolism and for validating PARG as a therapeutic target in oncology [1]. Its divergent activity profile compared to SERM-focused benzothiophenes (e.g., raloxifene) ensures on-target effects in PARG-related pathways without confounding estrogen receptor modulation [2].

Cost-Effective Building Block for Parallel Synthesis and Library Production

The combination of quantitative one-step synthesis and multi-vendor commercial availability at 95–98% purity makes 2-(Benzo[b]thiophen-2-yl)pyridin-4-ol an exceptionally cost-effective and reliable building block for generating focused libraries of benzothiophene-pyridine derivatives [1][2]. Its high purity minimizes side reactions and purification burdens in parallel synthesis workflows, accelerating hit expansion and lead optimization programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

19 linked technical documents
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